

Furametpyr: Laboratory Application Notes and Protocols for Fungicide Research

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Compound of Interest

Compound Name: *Furametpyr*

Cat. No.: *B1674270*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory application rates and experimental protocols for **Furametpyr**, a pyrazole-carboxamide fungicide. **Furametpyr** is a potent inhibitor of mitochondrial succinate dehydrogenase (SDH), also known as Complex II, in the fungal respiratory chain. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of **Furametpyr** against pathogenic fungi.

Overview of Furametpyr

Property	Description
Chemical Name	5-chloro-N-(1,3-dihydro-1,1,3-trimethyl-4-isobenzofuranyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Synonyms	Limber, S-658
CAS Number	123572-88-3
Chemical Class	Pyrazole-carboxamide
Mode of Action	Succinate Dehydrogenase Inhibitor (SDHI)[1]
Primary Target	Effective against various plant pathogenic fungi, notably <i>Rhizoctonia solani</i> , the causal agent of rice sheath blight.

In Vitro Application Rates and Efficacy

Furametpyr has demonstrated high efficacy against sensitive fungal strains in in vitro assays. The following table summarizes the effective concentrations for inhibiting mycelial growth of *Rhizoctonia solani*.

Fungal Species	Assay Type	Medium	Effective Concentrations	EC50 (Sensitive Isolates)	Reference
<i>Rhizoctonia solani</i>	Mycelial Growth Inhibition	YBA Agar	0.1, 1, 10, 100 mg L ⁻¹	< 0.1 mg L ⁻¹	[2]

In Vivo Application Rates

Preventive application of **Furametpyr** has been shown to be effective in controlling rice sheath blight in a laboratory setting.

Application Type	Crop	Pathogen	Application Rate (a.i.)	Efficacy	Reference
Preventive Spray	Rice Seedlings	Rhizoctonia solani	125 mg L ⁻¹	High suppression of lesion development	[2]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of **Furametpyr** against filamentous fungi.

Materials:

- **Furametpyr** (analytical grade)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Target fungal isolates (e.g., *Rhizoctonia solani*)
- Potato Dextrose Agar (PDA) or Yeast Bacto Agar (YBA)
- Sterile petri dishes (90 mm)
- Sterile cork borer (4 mm diameter)
- Incubator

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Furametpyr** in DMSO at a concentration of 10,000 mg L⁻¹.
- **Media Preparation:** Autoclave the growth medium (PDA or YBA) and cool it to 50-55°C.

- **Poisoned Media Preparation:** Add the appropriate volume of the **Furametpyr** stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 mg L⁻¹). Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 1% v/v). Pour the amended media into sterile petri dishes.
- **Fungal Inoculation:** From a 3-4 day old actively growing culture of the target fungus, take a 4 mm mycelial disc using a sterile cork borer.
- **Incubation:** Place the mycelial disc at the center of each petri dish. Incubate the plates at 25°C in the dark.
- **Data Collection:** Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.
- **EC50 Calculation:** Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.

In Vivo Preventive Efficacy Assay (Rice Sheath Blight Model)

This protocol assesses the preventive efficacy of **Furametpyr** against *Rhizoctonia solani* on rice seedlings.

Materials:

- **Furametpyr** formulation
- Rice seeds (a susceptible variety)
- Pots and sterile soil
- *Rhizoctonia solani* culture on PDA
- Mycelial discs (4 mm) from the fungal culture
- Growth chamber or greenhouse with controlled environment

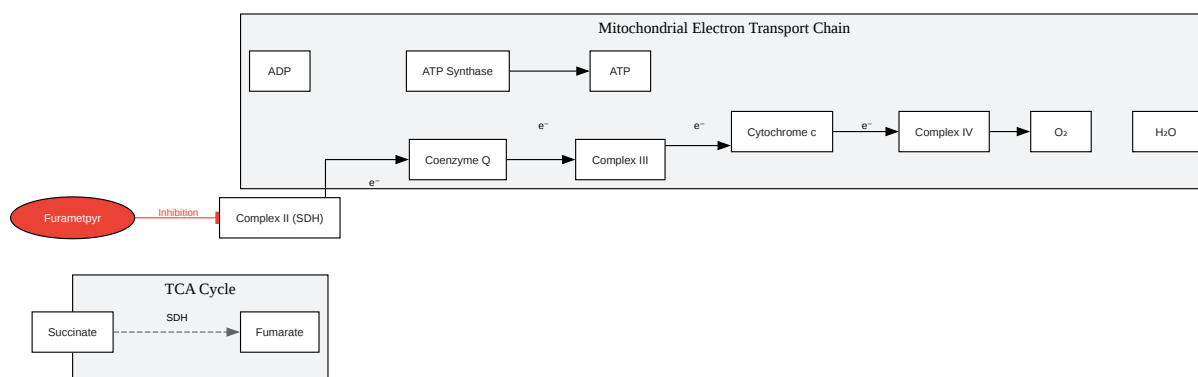
- Spray bottle

Procedure:

- Plant Growth: Grow rice seedlings in pots until they reach the appropriate growth stage (e.g., 3-4 leaf stage).
- Fungicide Application: Prepare a solution of **Furametpyr** at the desired concentration (e.g., 125 mg L⁻¹ active ingredient). Spray the rice seedlings until runoff, ensuring complete coverage. A control group should be sprayed with water.
- Inoculation: One day after the fungicide application, place a 4 mm mycelial disc of *R. solani* beneath the leaf sheath of each plant. Cover the inoculation site with aluminum foil to maintain humidity.[\[2\]](#)
- Incubation: Place the inoculated plants in a moist chamber at 25°C to facilitate infection.
- Disease Assessment: After seven days, measure the length of the lesion that has developed on the leaf sheath.
- Efficacy Calculation: Calculate the percent disease control for the **Furametpyr** treatment compared to the untreated control.

Mechanism of Action and Signaling Pathway

Furametpyr functions by inhibiting the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular respiration and energy production in the fungus, leading to its death.

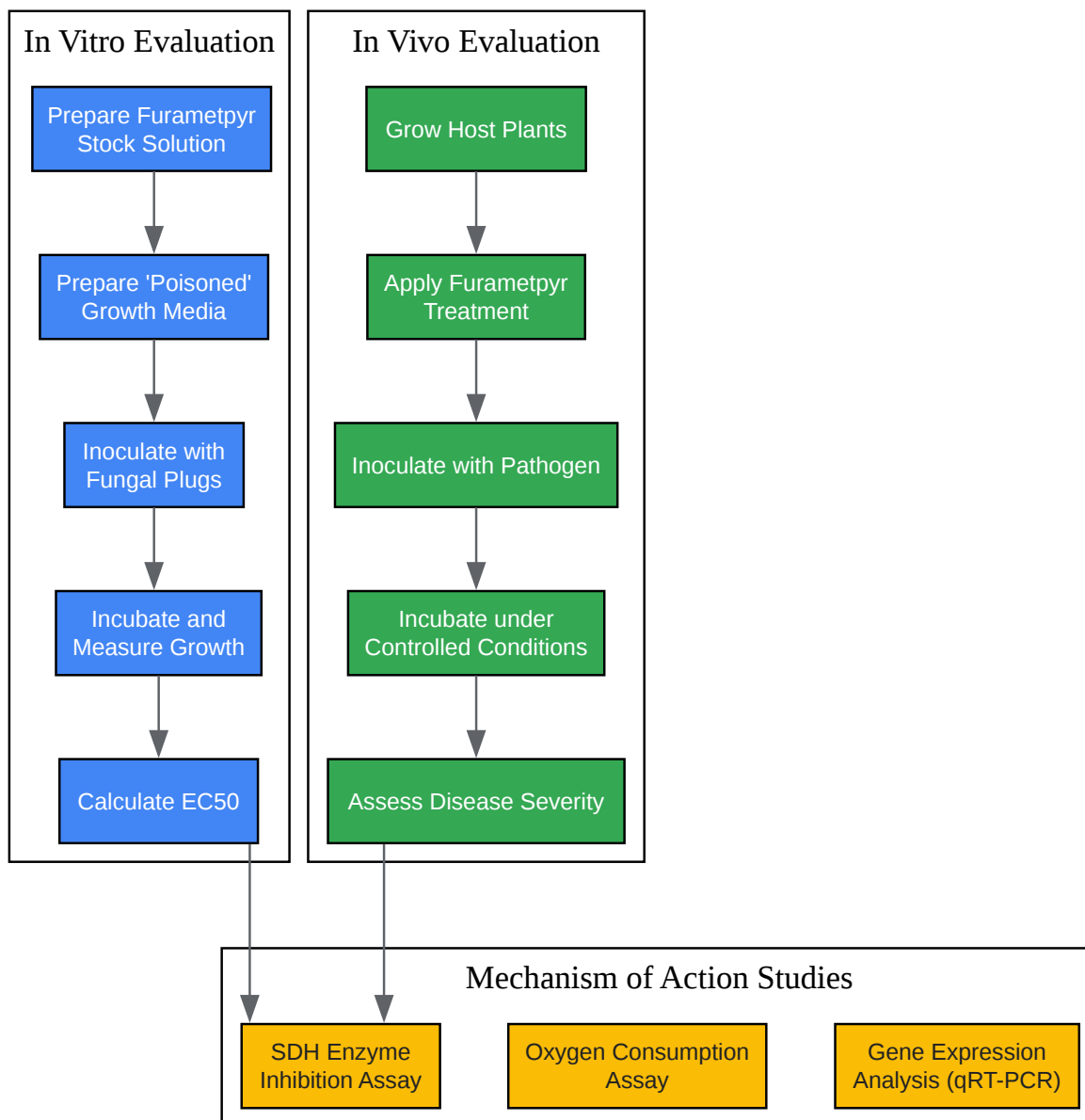


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Caption: Mechanism of action of **Furametpyr** as a Succinate Dehydrogenase Inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel fungicide like **Furametpyr**.



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Caption: General experimental workflow for fungicide evaluation.

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References

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